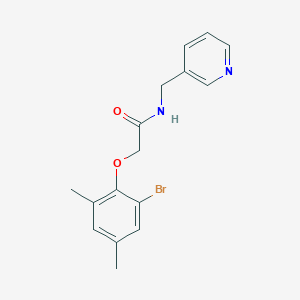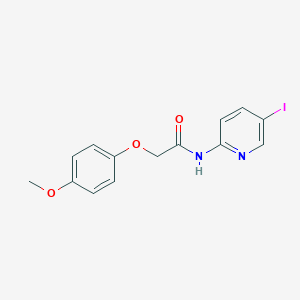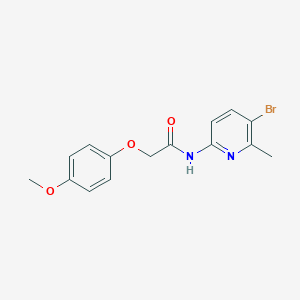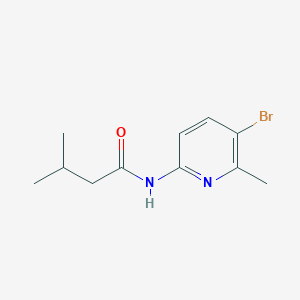![molecular formula C20H19FN4O2 B250786 N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B250786.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide, also known as AFN-1252, is a novel antibacterial compound that has been developed for the treatment of Staphylococcus aureus infections.
Mecanismo De Acción
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide targets the bacterial enzyme FabI, which is involved in the biosynthesis of fatty acids. By inhibiting this enzyme, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide disrupts the bacterial cell membrane and leads to cell death. This mechanism of action is unique compared to other antibacterial compounds, which typically target cell wall synthesis or protein synthesis.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide has been shown to have minimal toxicity in mammalian cells, indicating a favorable safety profile for potential clinical use. In addition, it has been shown to have a low potential for inducing resistance in bacteria, which is a major concern for many antibacterial compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide is its potent antibacterial activity against S. aureus, which is a major cause of hospital-acquired infections. However, one limitation is that it is not effective against Gram-negative bacteria, which limits its potential use in treating certain infections.
Direcciones Futuras
There are several potential future directions for N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide research. One direction is to investigate its potential use in combination with other antibacterial compounds to enhance its efficacy against S. aureus. Another direction is to explore its activity against other bacterial pathogens, such as Mycobacterium tuberculosis or Pseudomonas aeruginosa. Finally, further studies are needed to evaluate the safety and efficacy of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide in preclinical and clinical settings.
Métodos De Síntesis
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide involves a multi-step process that includes the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 4-cyano-2-fluorobenzamide, which is reacted with 4-(4-acetylpiperazin-1-yl)aniline to form the intermediate compound. This intermediate is then reacted with 4-bromobenzoyl chloride to form N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide.
Aplicaciones Científicas De Investigación
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide has been extensively studied for its antibacterial activity against S. aureus, including both methicillin-sensitive and methicillin-resistant strains. In addition, it has also been tested against other Gram-positive bacteria, such as Streptococcus pneumoniae and Enterococcus faecalis. N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide has been shown to have potent bactericidal activity against these bacteria, with minimal inhibitory concentrations in the low micromolar range.
Propiedades
Fórmula molecular |
C20H19FN4O2 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C20H19FN4O2/c1-14(26)24-8-10-25(11-9-24)17-5-3-16(4-6-17)23-20(27)18-7-2-15(13-22)12-19(18)21/h2-7,12H,8-11H2,1H3,(H,23,27) |
Clave InChI |
UNPNJEVYKDHSOU-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-3-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250703.png)
![2,2-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250704.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B250705.png)
![2-chloro-5-iodo-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250709.png)
![5-bromo-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250710.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B250713.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250714.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)





